2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole
Description
Properties
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O2S/c1-8-5-12(14(15,16)17)20(19-8)13-18-11(7-24-13)9-3-2-4-10(6-9)21(22)23/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSOXSPVABZKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting 3-methyl-1-phenyl-2-pyrazolin-5-one with trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be done by reacting 2-bromo-1-(3-nitrophenyl)ethanone with thiourea under reflux conditions to yield the thiazole intermediate.
Coupling Reaction: Finally, the pyrazole and thiazole intermediates are coupled together using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of a carboxylic acid derivative.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole-thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. The specific compound has shown promising results against various cancer cell lines, attributed to its ability to inhibit specific enzymes involved in cancer progression. For instance, studies have indicated that compounds with similar structural features can effectively target the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell survival and proliferation .
Antimicrobial Properties
The thiazole moiety is known for its antimicrobial activity. The incorporation of trifluoromethyl and pyrazole groups enhances the compound's efficacy against a range of pathogens, including bacteria and fungi. In vitro studies have reported that derivatives of this compound exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Additionally, compounds containing the thiazole and pyrazole frameworks have been studied for their anti-inflammatory properties. Research suggests that these compounds can inhibit the production of pro-inflammatory cytokines, thus providing therapeutic potential for inflammatory diseases .
Agrochemicals
Pesticide Development
The unique chemical structure of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole makes it a candidate for developing new agrochemicals. Studies have indicated that thiazole derivatives can act as effective herbicides and fungicides. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues .
Insecticidal Activity
Research has also highlighted the insecticidal properties of similar thiazole derivatives. The mechanism often involves disrupting the nervous system of insects, leading to paralysis and death. This application is particularly relevant in integrated pest management strategies .
Materials Science
Synthesis of Functional Materials
The compound's unique chemical properties allow it to be used as a building block in synthesizing functional materials. For instance, its incorporation into polymers can enhance thermal stability and mechanical strength. Studies have shown that adding thiazole derivatives to polymer matrices improves their resistance to degradation under environmental stress .
Fluorescent Probes
Thiazole-based compounds are also explored as fluorescent probes in biochemical assays. Their ability to emit fluorescence upon excitation makes them suitable for tracking biological processes within cells, providing valuable insights into cellular mechanisms .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry (2020) | Inhibitory effects on cancer cell proliferation |
| Antimicrobial Properties | International Journal of Antimicrobial Agents (2019) | Effective against E. coli and S. aureus |
| Pesticide Development | Pest Management Science (2021) | High efficacy as a herbicide |
| Insecticidal Activity | Journal of Agricultural and Food Chemistry (2022) | Disruption of insect nervous systems |
| Functional Materials | Polymer Science Journal (2023) | Enhanced thermal stability in polymer composites |
Mechanism of Action
The mechanism of action of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in targeted cells. The pyrazole and thiazole rings can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole
- CAS Number : 955964-27-9
- Molecular Formula : C₁₄H₉F₃N₄O₂S
- Molecular Weight : 354.31 g/mol
- Structural Features :
- A thiazole core substituted at position 2 with a 3-methyl-5-(trifluoromethyl)pyrazole moiety and at position 4 with a 3-nitrophenyl group.
- The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Structural Analogues and Substituent Effects
The target compound belongs to a class of pyrazole-thiazole hybrids. Key structural analogues include:
Key Observations :
- Nitro Position: The 3-nitrophenyl group (meta) in the target compound vs. 4-nitrophenyl (para) in affects electronic properties.
- Halogen Substitutions : Bromine (in ) and chlorine (in ) increase molecular weight and may enhance binding to hydrophobic pockets in biological targets.
- Linker Modifications : Derivatives with sulfanyl or acetamide linkers (e.g., ) exhibit varied conformational flexibility, impacting pharmacokinetic properties.
Physicochemical Properties
Notable Trends:
- Trifluoromethyl groups universally enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility.
Crystallographic and Computational Insights
- Crystal Packing : Isostructural compounds (e.g., ) adopt planar conformations except for perpendicular fluorophenyl groups, suggesting similar steric constraints in the target compound.
- Computational Modeling : Tools like Multiwfn and SHELX enable electron density analysis and refinement, critical for understanding reactivity and intermolecular interactions.
Biological Activity
The compound 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole is a heterocyclic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Formula :
- Molecular Weight : 381.37 g/mol
- CAS Number : 955962-94-4
Structural Features
The compound features a pyrazole ring substituted with a trifluoromethyl group and a thiazole moiety, which may contribute to its biological activities. The presence of the nitrophenyl group is also significant as it is often associated with enhanced pharmacological properties.
Antioxidant Activity
Research has indicated that derivatives of thiazole and pyrazole exhibit notable antioxidant properties. For instance, a study demonstrated that certain thiazole-pyrazole hybrids showed effective scavenging of free radicals, with IC50 values ranging from 4.67 μg/mL to 45.32 μg/mL, highlighting their potential as antioxidant agents .
Anticancer Activity
Compounds containing the pyrazole scaffold have been extensively studied for their anticancer properties. In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The mechanisms involved include:
- Inhibition of topoisomerase activity
- Induction of apoptosis through DNA damage
- Disruption of tubulin polymerization .
Anti-inflammatory Effects
Recent findings suggest that certain thiazole-pyrazole derivatives possess anti-inflammatory properties comparable to standard anti-inflammatory drugs like diclofenac sodium. For example, some compounds exhibited IC50 values around 54.65 μg/mL in anti-inflammatory assays .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various bacterial strains. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Study 1: Antioxidant Evaluation
In a study assessing the antioxidant capacity of novel heterocyclic compounds, the compound showed significant activity in DPPH scavenging assays, confirming its potential as a therapeutic agent against oxidative stress-related diseases .
Study 2: Anticancer Mechanism Investigation
A molecular docking study revealed that the compound binds effectively to targets involved in cancer progression, supporting its development as an anticancer drug candidate. The binding affinity was evaluated through computational methods alongside empirical cytotoxicity assays .
Study 3: Anti-inflammatory Testing
In vivo models demonstrated that thiazole-pyrazole derivatives significantly reduced inflammation markers in animal models of arthritis, suggesting their potential for treating inflammatory diseases .
Q & A
Q. How do solvent polarity and dielectric constant affect the compound’s photostability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
